6-Nitroquinoline-3-carbonitrile
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Overview
Description
6-Nitroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5N3O2. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinoline-3-carbonitrile typically involves the nitration of quinoline derivatives. One common method includes the reaction of 6-nitroquinoline with potassium cyanide in the presence of dimethyl sulfoxide (DMSO) as a solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in aromatic nucleophilic substitution reactions, particularly with cyanide ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium cyanide in DMSO.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: 6-(Methoxalylamino)quinoline-5-carbonitrile and 1-aminoisoxazolo[4,3-f]quinoline.
Reduction: 6-Aminoquinoline-3-carbonitrile.
Oxidation: Various oxidized quinoline derivatives.
Scientific Research Applications
6-Nitroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
6-Nitroquinoline: Shares the nitro group but lacks the carbonitrile group.
8-Nitroquinoline: Similar structure with the nitro group at a different position.
Quinoline-3-carbonitrile: Lacks the nitro group but contains the carbonitrile group.
Uniqueness: 6-Nitroquinoline-3-carbonitrile is unique due to the presence of both the nitro and carbonitrile groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H5N3O2 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-3-8-4-9(13(14)15)1-2-10(8)12-6-7/h1-4,6H |
InChI Key |
GVBHRERKRBOAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])C#N |
Origin of Product |
United States |
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